Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate
Description
Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate is a heterocyclic organic compound featuring a 1,4-diazepane core substituted with a phenyl group at position 7, a keto group at position 5, and a methyl propanoate ester at position 1. The phenyl and ester groups contribute to its lipophilicity and reactivity, making it a candidate for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-15(19)7-9-17-10-8-16-14(18)11-13(17)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLDYWYAGNAYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCNC(=O)CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable ester, followed by cyclization to form the diazepane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and catalysts, along with rigorous purification steps, would be standard practice.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol. Substitution reactions can result in various derivatives with different functional groups replacing the ester moiety.
Scientific Research Applications
Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its diazepane structure.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Derivatives
Methyl 5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-thieno[2,3-e]-1,4-diazepine-7-propanoate (CAS 100827-80-3)
This compound, documented in a safety data sheet (), shares structural similarities with the target molecule but differs in three critical aspects:
Ring System: It contains a fused thieno[2,3-e]-1,4-diazepine ring (a thiophene fused to diazepine) instead of a standalone 1,4-diazepane. The fused thiophene enhances aromaticity and rigidity compared to the non-fused diazepane in the target compound.
Substituents : A 2-chlorophenyl group replaces the unsubstituted phenyl group, introducing an electron-withdrawing chlorine atom that may influence electronic properties and binding interactions.
Table 1: Structural and Property Comparison
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives ()
These molecules incorporate pyrazole and thiophene rings, emphasizing the role of nitrile or cyanoacetate groups in cyclocondensation reactions. Unlike the target compound, these derivatives lack the diazepane core but demonstrate the versatility of sulfur-containing heterocycles in medicinal chemistry.
Functional Implications of Structural Differences
- Electron Effects : The 2-chlorophenyl group in CAS 100827-80-3 introduces electron-withdrawing effects, which could enhance stability but reduce nucleophilic susceptibility compared to the unsubstituted phenyl group in the target molecule.
- Ester Reactivity: Both compounds share methyl propanoate esters, suggesting comparable susceptibility to hydrolysis under acidic or basic conditions.
Biological Activity
Chemical Structure and Properties
Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate features a diazepane ring fused with a carbonyl group and a phenyl substituent. The molecular formula is , with a molecular weight of approximately 278.31 g/mol. The presence of the diazepane structure is significant as it often correlates with various pharmacological effects, including anxiolytic and anticonvulsant properties.
Research indicates that compounds with diazepane structures can interact with several biological targets:
- GABA Receptors : Diazepines typically modulate the GABA_A receptor, enhancing inhibitory neurotransmission. This mechanism is crucial for their anxiolytic and sedative effects.
- Enzyme Inhibition : Certain derivatives have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's.
Therapeutic Potential
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Activity : Some derivatives of diazepanes have shown promise in cancer therapy. For instance, compounds exhibiting cytotoxicity against specific cancer cell lines through apoptosis induction have been reported .
Case Study 1: Anticancer Effects
In a study evaluating the anticancer properties of diazepane derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The compound exhibited significant cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar diazepane derivatives against AChE inhibition. The results indicated that these compounds could enhance cognitive function by preventing the breakdown of acetylcholine, thereby supporting memory and learning processes .
Q & A
Basic: What spectroscopic methods are recommended for structural characterization of Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the presence of the diazepane ring (δ 3.5–4.5 ppm for N-CH₂ groups) and phenyl protons (δ 7.2–7.5 ppm). Compare with analogs like methyl 3-(2-hydroxyphenyl)propanoate, where aromatic protons are distinct in splitting patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion ([M+H]⁺) and fragmentation patterns. For example, β-keto esters (e.g., methyl 3-oxo-pentanoate) show characteristic cleavage at the ester group .
- X-ray Crystallography: Resolve crystalline derivatives to confirm stereochemistry, especially for the diazepane ring’s conformation .
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
- Protecting Group Strategy: Protect the diazepane’s amine during esterification (e.g., Boc-protection) to avoid side reactions, as seen in the synthesis of tert-butoxycarbonylamino derivatives .
- Coupling Reactions: Use carbodiimide-based coupling (e.g., EDC/HOBt) for amide bond formation between 3-phenylpropanoyl and diazepane intermediates, similar to methods for 3-(4-fluorophenyl)prop-2-ynoate derivatives .
- Purification: Employ silica gel chromatography followed by recrystallization in ethyl acetate/hexane mixtures, as used for methyl 3-(4,5-diphenyloxazol-2-yl)propanoate .
Basic: What pharmacological assays are suitable for evaluating its bioactivity?
Answer:
- In Vitro Receptor Binding: Screen against G-protein-coupled receptors (GPCRs) using radioligand displacement assays, inspired by studies on GPR55 agonists with phenylquinolinone scaffolds .
- Enzyme Inhibition Assays: Test for interactions with oxidoreductases or hydrolases using fluorogenic substrates, given the compound’s structural similarity to benzodioxole derivatives .
Advanced: How can contradictory data in receptor affinity studies be resolved?
Answer:
- Dose-Response Curves: Re-evaluate potency (EC₅₀) and efficacy (Eₘₐₓ) across multiple concentrations, as done for thalidomide analogs in uterine tissue studies .
- Orthogonal Assays: Validate results using calcium flux assays (FLIPR) or β-arrestin recruitment (BRET), which reduce false positives from fluorescent artifacts.
Basic: What are the key stability considerations for this compound under experimental conditions?
Answer:
- Hydrolytic Degradation: Monitor pH-dependent ester hydrolysis (e.g., in aqueous buffers) via HPLC, as observed in methyl 3-(2-hydroxyphenyl)propanoate .
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the phenyl and diazepane moieties .
Advanced: How can computational modeling predict its metabolic pathways?
Answer:
- In Silico Tools: Use PubChem’s SMILES (e.g., C1OC2=C(O1)C=C(C=C2)C...) to model Phase I metabolism (hydrolysis, oxidation) via software like ADMET Predictor .
- LC-MS/MS Validation: Compare predicted metabolites (e.g., carboxylic acid derivatives) with experimental data from liver microsome incubations .
Basic: What safety precautions are critical during handling?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves and goggles, as the compound’s irritancy profile aligns with methyl 3-(4,5-diphenyloxazol-2-yl)propanoate (Risk Phrase 36/37/38) .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile byproducts, similar to protocols for β-keto esters .
Advanced: What strategies address low solubility in biological assays?
Answer:
- Co-Solvent Systems: Use DMSO/PEG 400 mixtures (≤5% v/v) to enhance solubility without cytotoxicity, as validated for methyl 3-(4-fluorophenyl)prop-2-ynoate .
- Prodrug Design: Synthesize phosphate or glycoside derivatives to improve aqueous solubility, inspired by benzodioxane-based prodrugs .
Basic: How to distinguish stereoisomers during synthesis?
Answer:
- Chiral HPLC: Employ columns like Chiralpak IA with hexane/isopropanol gradients, as used for tert-butoxycarbonylamino derivatives .
- Optical Rotation: Compare experimental values (e.g., [α]²⁵_D) with literature data for enantiopure intermediates .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Substituent Variation: Modify the phenyl ring (e.g., electron-withdrawing groups) to enhance receptor binding, as seen in 3-(2-methoxyphenyl)propanoic acid analogs .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GPR55) using software like AutoDock Vina to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
